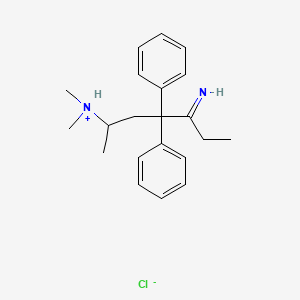
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is characterized by the presence of a dimethylamino group and two phenyl groups attached to a hexanimine backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Hexanimine Backbone: This can be achieved through the reaction of hexanone with ammonia or an amine under controlled conditions.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate product with dimethylamine, often in the presence of a catalyst.
Attachment of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: An indirect sympathomimetic drug with similar structural features.
Phenylamine: A simpler aromatic amine with one phenyl group.
Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.
Uniqueness
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Properties
CAS No. |
5341-52-6 |
|---|---|
Molecular Formula |
C21H29ClN2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
(5-imino-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,22H,5,16H2,1-4H3;1H |
InChI Key |
BGEVBTITMKEOII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















